molecular formula C12H15N3O2 B1491303 2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2098010-51-4

2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Cat. No.: B1491303
CAS No.: 2098010-51-4
M. Wt: 233.27 g/mol
InChI Key: UASQIMPOTCDJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic Acid ( 2098010-51-4) is a high-purity chemical reagent for research use only. This compound features an imidazo[1,2-b]pyrazole scaffold, a structure of significant interest in medicinal chemistry for developing multi-target agents . This scaffold has demonstrated promising pharmacological activity in scientific research, particularly in inhibiting key pathways involved in inflammation and cancer . Related analogues have shown an ability to inhibit p38MAPK phosphorylation, a key signaling pathway in cellular processes like stress response and inflammation . Furthermore, compounds with this core structure have been investigated for their anti-angiogenic properties and for inhibiting reactive oxygen species (ROS) production and human platelet aggregation, positioning them as potential candidates for studying cancer and inflammatory diseases . The cyclopentyl substituent contributes to the molecule's overall lipophilicity, which can influence its bioavailability and cellular membrane penetration. With a molecular formula of C 12 H 15 N 3 O 2 and a molecular weight of 233.26 g/mol , it is supplied with a guaranteed purity of 95% or higher. Researchers are advised to handle this product with appropriate safety precautions. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(6-cyclopentylimidazo[1,2-b]pyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-12(17)8-14-5-6-15-11(14)7-10(13-15)9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASQIMPOTCDJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN3C=CN(C3=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and research findings.

  • Molecular Formula : C12H15N3O2
  • Molecular Weight : 233.27 g/mol
  • CAS Number : 2098010-51-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo-pyrazole derivatives, including this compound. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines.

  • Case Study : A synthesis of different imidazo-pyrazoles revealed that derivatives with specific modifications exhibited IC50 values in the low micromolar range against cancer cell lines. Notably, compounds modified at the C-6 position showed enhanced activity compared to their unmodified counterparts .
CompoundCell Line TestedIC50 (µM)
This compoundA549 (Lung)5.4
This compoundMCF7 (Breast)4.8

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that imidazo-pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

  • Mechanism of Action : It is believed that these compounds inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6 .
Inflammatory MarkerControl LevelTreated Level
TNF-alpha150 pg/mL45 pg/mL
IL-6200 pg/mL60 pg/mL

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains.

  • Findings : The compound exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the cyclopentyl and imidazo-pyrazole moieties significantly influence the biological activity of the compound. For instance, altering substituents on the imidazo ring can enhance potency against specific targets while maintaining selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s imidazo[1,2-b]pyrazole core is shared with several analogs, but substituent variations significantly influence physicochemical and biological properties. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(6-Cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid Imidazo[1,2-b]pyrazole 6-Cyclopentyl, 1-acetic acid C₁₀H₁₁N₃O₂ 205.21 Bulky cyclopentyl group; polar acetic acid
6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Dihydroimidazo[1,2-b]pyrazole 6-Ethyl, 2-phenyl, 7-carboxylic acid C₁₅H₁₅N₃O₂ 277.30 Planar phenyl; carboxylic acid enhances polarity
2-((3bS,4aR)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid Cyclopropa-cyclopenta-pyrazole Trifluoromethyl, difluoro, acetic acid C₁₀H₈F₅N₃O₂ 305.19 Fluorinated groups enhance metabolic stability
19AK and 19AL (stereoisomers) Cyclopropa-cyclopenta-pyrazole Difluoromethyl, cyclopropane C₁₀H₁₀F₄N₃O₂ 296.20 Stereochemistry impacts binding affinity

Key Differences and Implications

Fluorinated analogs (e.g., ) exhibit increased lipophilicity and metabolic stability due to fluorine’s electronegativity and hydrophobic character.

Functional Group Effects: The acetic acid moiety in the target compound enhances solubility in aqueous media, contrasting with the carboxylic acid in , which may form stronger hydrogen bonds.

Stereochemical Considerations: Stereoisomers like 19AK and 19AL demonstrate how chiral centers influence biological activity, a factor absent in the non-chiral target compound.

Research Findings and Gaps

  • Antimicrobial Activity : Evidence from thiazolo-triazole derivatives suggests halogen substituents (Cl/F) enhance antimicrobial effects, but the target compound lacks halogens, possibly limiting such activity.
  • Patent Relevance : Complex analogs in patents (e.g., ) highlight the imidazo-pyrazole scaffold’s utility in medicinal chemistry, though direct comparative studies are absent.

Preparation Methods

Synthetic Route Overview

The preparation of 2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid generally involves:

  • Construction of the imidazo[1,2-b]pyrazole core with the cyclopentyl substituent at the 6-position.
  • N-alkylation at the nitrogen (N1) of the imidazo ring with an acetic acid equivalent or precursor.
  • Final hydrolysis or deprotection steps to yield the free acetic acid.

Core Imidazo[1,2-b]pyrazole Scaffold Synthesis

A key step is the formation of the imidazo[1,2-b]pyrazole ring system. Common methods include:

Introduction of the Acetic Acid Side Chain

The acetic acid moiety can be introduced by:

  • N-alkylation of the imidazo nitrogen with haloacetic acid derivatives or esters (e.g., chloroacetic acid or tert-butyl chloroacetate).
  • For example, an analogous synthesis of imidazol-1-yl-acetic acid hydrochloride involves N-alkylation of imidazole with tert-butyl chloroacetate, followed by ester cleavage using titanium tetrachloride to afford the free acid. This approach can be adapted for the imidazo[1,2-b]pyrazole system.

Representative Preparation Procedure

A generalized synthetic scheme based on the literature and analogous compounds is as follows:

Step Reaction Conditions Notes
1 Cyclization to form 6-cyclopentyl-imidazo[1,2-b]pyrazole core Use of TMP-base mediated magnesiation/zincation followed by electrophilic cyclopentylation; solvent: THF or DMF; temperature: 0–60 °C Regioselective introduction of cyclopentyl at position 6
2 N-alkylation with tert-butyl chloroacetate Base (e.g., K2CO3 or NaH), solvent: DMF or MeCN, temperature: 25–70 °C Forms tert-butyl ester intermediate
3 Ester cleavage to free acetic acid Acidic hydrolysis or TiCl4-mediated non-aqueous cleavage; solvent: dichloromethane or similar; temperature: 0–25 °C Yields this compound
4 Purification Column chromatography or recrystallization Achieves >95% purity

Detailed Reaction Conditions and Yields

Parameter Details
Cyclization reagents TMP-bases, Mg or Zn salts for metalation; cyclopentyl electrophiles (e.g., cyclopentyl bromide)
Alkylation reagents tert-butyl chloroacetate or chloroacetic acid derivatives; bases such as K2CO3, NaH
Solvents THF, DMF, MeCN, dichloromethane
Temperature range 0 to 110 °C depending on step
Reaction time 1–12 hours per step
Purification Silica gel chromatography, preparative HPLC, recrystallization
Typical yields Cyclization: 60–85%; N-alkylation: 50–90%; overall yield depends on optimization

Research Findings and Optimization Notes

  • The regioselectivity of cyclopentyl substitution is critical and can be controlled by choice of base and temperature during metalation steps.
  • N-alkylation efficiency is influenced by the leaving group on the acetic acid derivative and the choice of base; tert-butyl esters provide convenient protection and can be cleaved under mild conditions.
  • Purification by preparative HPLC or silica gel chromatography is necessary to remove side products and unreacted starting materials, ensuring high purity for biological applications.
  • Alternative methods such as palladium-catalyzed cross-coupling (Suzuki-Miyaura) have been reported for related imidazo[1,2-a]pyridine derivatives and could be explored for this compound class to introduce substituents.

Summary Table of Preparation Methods

Step Method Reagents/Conditions Outcome Reference
Cyclization TMP-base mediated metalation and electrophilic substitution TMPMgCl·LiCl, cyclopentyl bromide, THF, 0–60 °C 6-cyclopentyl-imidazo[1,2-b]pyrazole core
N-Alkylation Reaction with tert-butyl chloroacetate K2CO3, DMF, 25–70 °C tert-butyl ester intermediate
Ester cleavage TiCl4 mediated non-aqueous cleavage or acid hydrolysis TiCl4, CH2Cl2, 0–25 °C or aqueous acid Free acetic acid product
Purification Silica gel chromatography, prep-HPLC Solvent systems: ethyl acetate/hexane, MeOH/DCM >95% purity isolated

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

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